1,2,3-Thiadiazole-4-carbohydrazide
Overview
Description
1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C3H4N4OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Thiadiazole-4-carbohydrazide can be synthesized through several methods. Another method is the cycloaddition of diazoalkanes with a carbon-sulfur bond, referred to as the Pechmann synthesis . Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of safer reagents and solvents is prioritized to minimize environmental impact and enhance safety during production .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Thiadiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,3-Thiadiazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored for its potential as a therapeutic agent due to its biological activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazole-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can disrupt cellular processes by binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole isomer with similar biological activities but different structural properties.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this isomer differs in the position of nitrogen atoms in the ring.
Uniqueness: 1,2,3-Thiadiazole-4-carbohydrazide is unique due to its specific ring structure and the presence of a carbohydrazide group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole isomers .
Properties
IUPAC Name |
thiadiazole-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBQRNGEDIWRJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193996 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-18-9 | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4100-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4100-18-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide and what is its potential for biological activity?
A1: N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide [] is characterized by a triclinic crystal structure belonging to the space group Pī. Its molecular formula is C16H19ClN4NaO2S with a molecular weight of 366.86 g/mol. The structure has been elucidated using spectroscopic techniques like IR and 1H NMR, alongside single-crystal X-ray diffraction. Preliminary biological tests show promising fungicidal activity and antiviral activity against tobacco mosaic virus. []
Q2: How does the structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide relate to its potential for biological activity?
A2: While the exact mechanism of action is not yet fully understood, the presence of intermolecular hydrogen bonds (N-H…N) within the crystal structure of N-(tert-butyl)-N’-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide [] may play a role in its interaction with biological targets. Further research exploring the structure-activity relationship (SAR) by modifying different parts of the molecule could shed light on its interaction with biological targets and potentially enhance its fungicidal and antiviral properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.